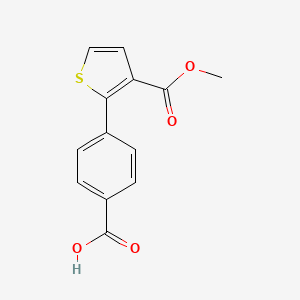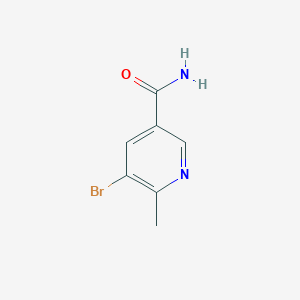
5-Bromo-6-methylnicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-6-methylnicotinamide is an organic compound with the molecular formula C7H7BrN2O It is a derivative of nicotinamide, where the hydrogen atom at the 5-position of the pyridine ring is replaced by a bromine atom, and the hydrogen atom at the 6-position is replaced by a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-methylnicotinamide typically involves the bromination of 6-methylnicotinamide. One common method is to react 6-methylnicotinamide with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds as follows:
6-Methylnicotinamide+Br2→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-6-methylnicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base, such as sodium hydroxide, and a suitable solvent.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction Products: Reduction can yield amines or other reduced forms of the compound.
Coupling Products: Coupling reactions can produce biaryl compounds or other complex structures.
Wissenschaftliche Forschungsanwendungen
5-Bromo-6-methylnicotinamide has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Bromo-6-methylnicotinamide depends on its specific application. In biological systems, it may act by interacting with specific enzymes or proteins, thereby modulating their activity. The bromine and methyl groups can influence the compound’s binding affinity and specificity for its molecular targets. The exact pathways involved would depend on the context of its use, such as enzyme inhibition or receptor binding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methylnicotinamide: Lacks the bromine atom at the 5-position.
5-Bromonicotinamide: Lacks the methyl group at the 6-position.
Nicotinamide: Lacks both the bromine and methyl groups.
Uniqueness
5-Bromo-6-methylnicotinamide is unique due to the presence of both the bromine and methyl groups, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable tool in various research applications.
Eigenschaften
Molekularformel |
C7H7BrN2O |
|---|---|
Molekulargewicht |
215.05 g/mol |
IUPAC-Name |
5-bromo-6-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C7H7BrN2O/c1-4-6(8)2-5(3-10-4)7(9)11/h2-3H,1H3,(H2,9,11) |
InChI-Schlüssel |
YIBDFORHLVKVIF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=N1)C(=O)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


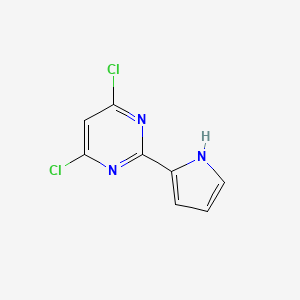
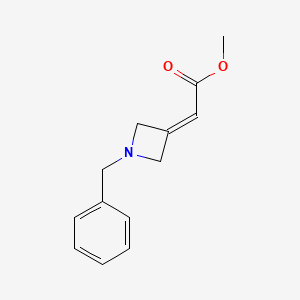
![2-[(3-Bromo-4-ethoxybenzoyl)carbamothioylamino]-3,5-dichlorobenzoic acid](/img/structure/B13942164.png)
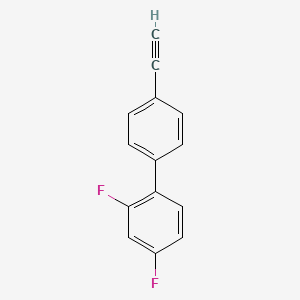
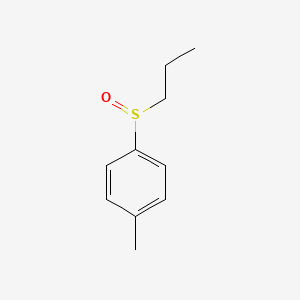
![B-[10-(4-methylphenyl)-9-anthracenyl]Boronic acid](/img/structure/B13942185.png)
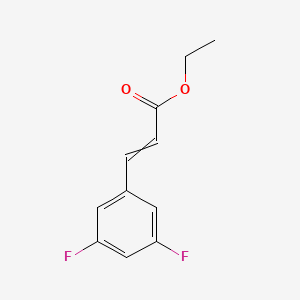
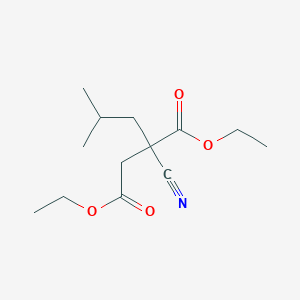
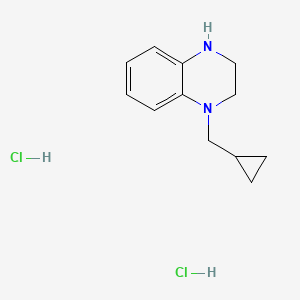
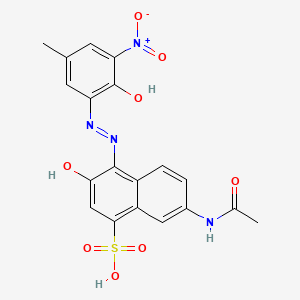
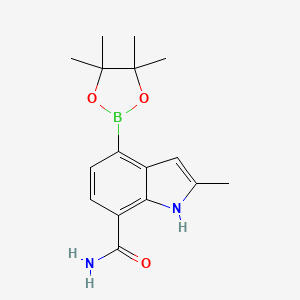
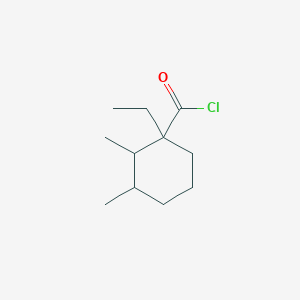
![[4-(4-Fluorophenyl)piperazin-1-yl][1-(pyrimidin-2-yl)piperidin-3-yl]methanone](/img/structure/B13942228.png)
